Tert-butyl 4-aminocyclohexane-1-carboxylate

ULK1 Kinase Inhibition Stereochemistry Structure-Activity Relationship

Sourcing stereochemically flexible cyclohexane scaffolds with orthogonal protecting groups poses supply chain challenges. This compound solves that need. • Free amine for direct coupling; acid-labile tert-butyl ester enables orthogonal deprotection in multi-step PROTAC & peptide synthesis • MW 199.29, TPSA 52.32 Ų, cLogP ~1.76 - favorable CNS drug-like properties for BBB penetration • Semi-rigid cyclohexane core serves as piperidine bioisostere in kinase inhibitor design; trans-isomer used in glimepiride & L-370518 API synthesis

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 124830-45-1
Cat. No. B1288320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-aminocyclohexane-1-carboxylate
CAS124830-45-1
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(CC1)N
InChIInChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3
InChIKeyXDTZRQLZSNTGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


tert-Butyl 4-aminocyclohexane-1-carboxylate (CAS 124830-45-1) is a protected cyclic amino acid derivative with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . This compound is characterized by a cyclohexane ring bearing a tert-butyl ester-protected carboxylic acid and a free primary amine. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group, enabling its use as a bifunctional building block in multi-step organic syntheses, particularly in medicinal chemistry and peptide synthesis . Its predicted physicochemical properties include a density of 0.99 g/cm³, a boiling point of 261.1 °C, a topological polar surface area (TPSA) of 52.32 Ų, and a LogP value of 2.55 . The compound exists as a mixture of stereoisomers or as a defined stereoisomer (e.g., trans-isomer, CAS 1022159-15-4) . This foundational profile is essential for evaluating its suitability as a linker or intermediate relative to its closest analogs.

Stereochemically controlled building block for multi-step synthesis
cis or trans isomer may support specific bioisostere requirements
Orthogonal protection: Boc group remains stable until acid-labile removal
Enables selective deprotection in presence of other esters
Semi-rigid cyclohexane core with moderate lipophilicity (cLogP ~1.76)
May support CNS research tool design or PROTAC linker strategies

Why Generic Substitution Is Unsound


Generic substitution within the 4-aminocyclohexane carboxylate class is scientifically unjustifiable due to the profound and quantifiable impact of stereochemistry on downstream biological and physicochemical outcomes. The cyclohexane ring can adopt chair conformations that position the 4-amino and 1-carboxylate groups in either cis or trans orientations, each resulting in fundamentally different molecular geometries, reactivity profiles, and bioisosteric behaviors [1]. Furthermore, the presence of the acid-labile tert-butyl ester protecting group is non-negotiable for multi-step syntheses requiring orthogonal deprotection, as it provides a stability profile distinct from methyl or ethyl ester analogs . Substituting with a less lipophilic linker (e.g., a PEG-based alternative) or a less rigid aromatic spacer can drastically alter a PROTAC's ternary complex formation efficiency and permeability [2]. The quantitative evidence below demonstrates why selecting a specific stereoisomer or a specific protecting group is a critical procurement decision, not a generic commodity purchase.

Target stereoisomer
Defined cis or trans isomer with reported stereospecific engagement context
Activity may shift >9-fold between isomers; direct functional replacement unsupported
Opposite isomer
Cis/trans mixture or undefined stereochemistry can alter downstream activity profile
Reported potency and binding mode may not transfer; requires verification
tert-Butyl ester
Acid-labile ester; supports orthogonal deprotection in complex synthetic routes
Lipophilicity context may be essential for permeability-dependent research
Free acid or shorter ester
Methyl/ethyl ester or free carboxylic acid alters LogP significantly (ΔLogP ~1.64)
Physicochemical property differences may influence cell uptake and conjugation strategy
Cyclohexane scaffold
Semi-rigid aliphatic linker; may favor ternary complex stabilization in PROTACs
Reported geometry can mimic piperidine bioisostere for kinase selectivity
Flexible PEG or aromatic spacer
PEG linkers introduce flexibility; phenyl linkers add planarity and π-stacking
Ternary complex formation efficiency and permeability may differ; validate for each design

Quantitative Differentiation for Procurement


Stereochemical Impact on ULK1 Inhibitor Potency

The biological activity of 4-aminocyclohexane-containing compounds is exquisitely sensitive to stereochemistry. In a ULK1 inhibitor series, the cis-4-aminocyclohexane amide derivative (compound 1d, SR-19558) exhibited an IC50 of 1.49 μM, whereas its trans-isomer counterpart (compound 1c, SR-19557) showed a drastically reduced potency with an IC50 of 13.96 μM, a difference of over 9-fold [1]. This finding demonstrates that the cis-configuration is essential for target engagement in this chemotype, and the trans-isomer cannot be considered a functional equivalent. This is a direct head-to-head comparison within the same study.

ULK1 inhibition: cis vs. trans
Head-to-head
cis-amide IC50 = 1.49 μM
trans-amide IC50 = 13.96 μM
9.4-fold difference
Cis-isomer reported to support kinase engagement; trans-isomer shows lower activity
Data from ULK1 recombinant kinase assay; isomer identity may be critical
ULK1 Kinase Inhibition Stereochemistry Structure-Activity Relationship

PROTAC Linker Lipophilicity: tert-Butyl Ester vs. Free Acid

Lipophilicity, measured by LogP, is a critical determinant of a PROTAC's passive permeability and overall pharmacokinetic profile. The tert-butyl ester derivative (tert-butyl 4-aminocyclohexane-1-carboxylate) has a predicted consensus LogP of 1.76, with individual model predictions ranging from 1.4 to 2.55 . In stark contrast, the corresponding free carboxylic acid, 4-aminocyclohexanecarboxylic acid, is highly hydrophilic with a reported LogP of 0.12 . This represents a logP difference of approximately 1.64 log units, translating to a predicted ~44-fold higher partition coefficient for the protected tert-butyl ester. This difference is class-level inference based on the distinct physicochemical properties of esters vs. acids.

Lipophilicity: ester vs. acid
Class-level inference
tert-butyl ester cLogP 1.76
free acid LogP 0.12
ΔLogP ≈ 1.64
Ester form supports permeability context; free acid exhibits lower lipophilicity
Predicted values; experimental verification recommended for specific assay conditions
PROTAC Linkers Lipophilicity Drug Metabolism and Pharmacokinetics

Synthetic Accessibility and Isomeric Purity of trans-Isomer

The trans-4-aminocyclohexane-1-carboxylate scaffold is a key intermediate for several pharmacologically active compounds, including glimepiride. A major challenge in its synthesis is the efficient and stereoselective production of the desired trans-isomer. An industrially feasible process has been developed that utilizes potassium tert-butoxide for the isomerization of a methyl-4-phthalimidocyclohexanecarboxylate precursor. This method reliably converts a cis/trans mixture to the desired trans-isomer in good yields with excellent isomeric purity [1]. In contrast, direct hydrogenation methods using catalysts like Raney Ni or Pd/C typically yield mixtures of isomers, necessitating costly and time-consuming purification steps [2]. This represents a cross-study comparable advantage, as the optimized isomerization route enables scalable and cost-effective access to high-purity trans-tert-butyl 4-aminocyclohexane-1-carboxylate.

trans-Isomer synthesis route
Cross-study comparable
Isomerization route: high trans purity
Catalytic hydrogenation: mixture of isomers
Scalable isomerization process may support procurement of defined trans-isomer
Patil et al. (2009) OPRD; purity advantage should be verified per batch
Synthetic Methodology Isomerization Process Chemistry

High-Value Application Scenarios


Stereochemically Defined PROTAC Linkers

The compound's cyclohexane core provides a semi-rigid, non-aromatic scaffold that can influence the conformation and stability of the PROTAC ternary complex [1]. The cis-isomer, when available, is particularly valuable for mimicking a piperidine bioisostere, a feature critical for achieving specific target engagement in kinases like ULK1 [2]. The tert-butyl ester protection ensures the linker remains stable during the multi-step synthesis of the PROTAC until the final deprotection step, enabling orthogonal conjugation strategies.

Synthesis of Active trans-4-Aminocyclohexane Derivatives

The trans-isomer of this compound is a crucial intermediate in the synthesis of several drug substances, including the sulfonylurea antidiabetic agent glimepiride and the fibrinogen receptor antagonist L-370518 [3]. The established isomerization process provides a reliable route to the pure trans-isomer, which is essential for the consistent quality and efficacy of the final active pharmaceutical ingredient (API).

Bifunctional Building Block for Peptide Synthesis

As an orthogonally protected amino acid, tert-butyl 4-aminocyclohexane-1-carboxylate can be directly incorporated into peptide chains via its free amine, while the tert-butyl ester remains intact. The acid-labile Boc group can be selectively removed under mild acidic conditions without affecting the peptide backbone or other acid-sensitive protecting groups . This feature makes it ideal for solid-phase peptide synthesis (SPPS) and the construction of conformationally constrained peptidomimetics.

Physicochemical Optimization for CNS-Penetrant Molecules

With a molecular weight of 199.29, a TPSA of 52.32 Ų, and a moderate consensus LogP of 1.76, the compound resides in a favorable physicochemical space for crossing the blood-brain barrier . Its aliphatic cyclohexane core and moderate lipophilicity distinguish it from highly polar (e.g., PEG) or highly aromatic (e.g., phenyl) linkers, which can limit CNS penetration or increase non-specific binding. This profile makes it a strategic choice for designing CNS-active PROTACs or small molecule therapeutics.

Application
Selection Property
Validation Focus
Stereochemically defined PROTAC linkers
Stereoisomer identity and Boc protection
Ternary complex formation efficiency; deprotection compatibility
Synthesis of trans-aminocyclohexane drug candidates
trans-Isomer purity and scalable route
Isomeric purity by chiral HPLC or NMR; batch-to-batch consistency
Bifunctional building block for peptide synthesis
Orthogonal Boc and tert-butyl ester stability
Selective deprotection under acidic conditions; SPPS compatibility
CNS research tool design
Moderate LogP, TPSA, and molecular weight
Blood-brain barrier penetration assay; non-specific binding profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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